molecular formula C32H20N2O4 B11680276 2-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione

2-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B11680276
M. Wt: 496.5 g/mol
InChI Key: BSEULXCIHISJLV-UHFFFAOYSA-N
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Description

2-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a unique structure combining a pyrrole ring with an indene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the condensation reaction between 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde and indane-1,3-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These studies aim to develop new therapeutic agents for treating various diseases.

Medicine

The compound and its derivatives are investigated for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. These properties make it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of advanced materials, such as organic semiconductors and photopolymerization agents. Its unique electronic properties are harnessed for various technological applications.

Mechanism of Action

The mechanism of action of 2-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the compound’s ability to modulate enzyme activity and receptor binding contributes to its pharmacological actions.

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione derivatives: These compounds share the indane-1,3-dione core structure and exhibit similar chemical reactivity.

    Pyrrole derivatives: Compounds containing the pyrrole ring, such as 1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrole, have comparable properties and applications.

Uniqueness

What sets 2-{[1-(4-NITROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE apart is its combination of both indane-1,3-dione and pyrrole moieties, which imparts unique electronic and steric properties

Properties

Molecular Formula

C32H20N2O4

Molecular Weight

496.5 g/mol

IUPAC Name

2-[[1-(4-nitrophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C32H20N2O4/c35-31-26-13-7-8-14-27(26)32(36)28(31)19-23-20-29(21-9-3-1-4-10-21)33(30(23)22-11-5-2-6-12-22)24-15-17-25(18-16-24)34(37)38/h1-20H

InChI Key

BSEULXCIHISJLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=C5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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